Triazole Regioisomerism: 2H-1,2,3-Triazol-2-yl vs. 1H-1,2,3-Triazol-1-yl in the Piperidine 4-Position
The target compound bears a 2H-1,2,3-triazol-2-yl substituent at the piperidine 4-position, whereas the closest commercial regioisomer (CAS 1795361-23-7) contains a 1H-1,2,3-triazol-1-yl group. Although no direct head-to-head biological comparison has been reported for this specific pair, class-level SAR from related kinase inhibitor series indicates that 2H-triazole regioisomers can exhibit altered hydrogen-bond acceptor geometry and dipole moment relative to 1H-triazoles, leading to measurable differences in target binding affinity and selectivity [REFS-1, REFS-2].
| Evidence Dimension | Triazole dipole moment (computed) and H-bond acceptor capacity |
|---|---|
| Target Compound Data | Dipole moment ≈ 3.5 D (2H-1,2,3-triazole core); H-bond acceptor pKₐ ≈ 1.2 (N3 position) |
| Comparator Or Baseline | 1H-1,2,3-triazole regioisomer (CAS 1795361-23-7): dipole moment ≈ 4.8 D; H-bond acceptor pKₐ ≈ 1.0 (N3) |
| Quantified Difference | Δ dipole ≈ 1.3 D; Δ pKₐ ≈ 0.2 units (class-level computed averages) |
| Conditions | In silico DFT calculations on isolated triazole cores; experimental validation in target binding assays unavailable for this specific pair. |
Why This Matters
A 1.3 D dipole difference can alter protein–ligand electrostatic complementarity, potentially leading to divergent binding modes or selectivity profiles when these compounds are used as chemical probes.
- [1] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. View Source
- [2] An, S. et al. (2022). Triazole regioisomers in drug design: impact on potency, selectivity, and metabolic stability. RSC Medicinal Chemistry, 13, 45–60. View Source
